7-Xylosyl-10-deacetylbaccatin III is a derivative of paclitaxel, a natural compound known for its potent anticancer properties. Paclitaxel and its derivatives have been the subject of extensive research due to their unique mechanism of action and their effectiveness in treating various types of cancer. The modification of paclitaxel's structure, such as the addition of a xylose group to form 7-xylosyl-10-deacetylpaclitaxel, has been explored to improve its solubility and therapeutic index2.
While 7-Xylosyl-10-deacetyltaxol is naturally occurring, its low concentration in Taxus species makes extraction challenging. [, ] Research efforts have focused on developing efficient methods for its synthesis. One approach utilizes microbial transformation of related taxanes. For instance, the bacterium Leifsonia shinshuensis sp. DICP16, isolated from the rhizosphere of Taxus xmedia, demonstrated the ability to remove the xylosyl group from 7-xylosyl-10-deacetylbaccatin III. [] Another study demonstrated the conversion of 7-β-xylosyltaxol to 10-deacetylbaccatin III (a key precursor for paclitaxel semisynthesis) using a combination of C-13 deacylase and C-7 xylosidase enzymes. [, ] These enzymatic approaches highlight the potential of biocatalysis in synthesizing 7-Xylosyl-10-deacetyltaxol and related compounds. []
7-Xylosyl-10-deacetyltaxol can undergo various chemical reactions. Enzymatic hydrolysis using xylosidases can selectively cleave the xylose moiety at the C-7 position, yielding 10-deacetylbaccatin III. [, , , , ] This reaction is particularly important for generating a key precursor used in the semisynthesis of paclitaxel and its analogs. [, , , , ]
The primary application of 7-xylosyl-10-deacetylpaclitaxel is in the field of oncology, where it has been used in Chinese clinics for cancer treatment. Its ability to induce apoptosis selectively in cancer cells makes it a valuable therapeutic agent. The compound's enhanced solubility compared to paclitaxel potentially allows for better bioavailability and reduced side effects, which are significant considerations in clinical settings2.
In the biopharmaceutical industry, the efficient production of paclitaxel and its derivatives is of great interest. The study of β-xylosidase from Dictyoglomus turgidum has revealed its potential as an extracellular biocatalyst for the biotransformation of 10-deacetyl-7-xylosltaxol into 10-deacetyl-taxol. This enzyme exhibits high selectivity and stability, making it suitable for industrial applications. The biotransformation process achieves a high molar conversion rate, which is essential for the semi-synthesis of paclitaxel, a widely used anticancer drug1.
The synthesis of new taxoids derived from modifications of paclitaxel's structure, such as 14β-hydroxy-10-deacetylbaccatin III, has led to compounds with improved cytotoxicity against various cancer cell lines. These synthetic efforts aim to enhance the drug's efficacy and overcome multidrug resistance (MDR) in cancer cells. The structure-activity relationships established through these syntheses provide valuable insights for the development of more potent and selective anticancer agents3.
The mechanism of action of 7-xylosyl-10-deacetylpaclitaxel involves the mitochondrial permeability transition pore (mPTP), which is a crucial component in the regulation of apoptosis. Studies have shown that this compound induces apoptosis in cancer cells by targeting the mPTP, leading to a decrease in mitochondrial inner transmembrane potential (ΔΨm). This process is accompanied by an increase in reactive oxygen species (ROS) levels, which contributes to oxidative damage and the promotion of cell death. The involvement of mPTP in the apoptotic process triggered by 7-xylosyl-10-deacetylpaclitaxel has been further confirmed by the protective effect of cyclosporine A, a specific mPTP inhibitor, which counteracts the decrease in ΔΨm and ROS production induced by the compound2.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6